Ethyl thiooxamate

概要

説明

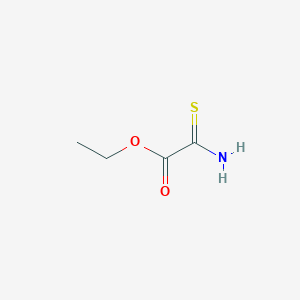

Ethyl 2-amino-2-thioxoacetate is an organic compound with the molecular formula C4H7NO2S. It is a yellow crystalline powder with a melting point of 62-65°C . This compound is known for its use as a herbicide and insecticide, and it has an odor similar to thiamine esters .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-thioxoacetate can be synthesized by reacting ethanol with the alkali of oxamic acid salt. During the reaction, the alcohol reacts with the base to form Ethyl 2-amino-2-thioxoacetate and the corresponding base salt . Another method involves the cyclization of 2-bromo-1-phenylethan-1-one with Ethyl 2-amino-2-thioxoacetate in ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, Ethyl 2-amino-2-thioxoacetate is produced by treating a solution of ethyl 2-amino-2-oxoacetate in tetrahydrofuran with powdered Lawesson’s Reagent and heating the resulting solution under reflux .

化学反応の分析

Types of Reactions: Ethyl 2-amino-2-thioxoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and thioxo groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reactions: These reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

Applications Overview

Ethyl thiooxamate has been investigated for several applications, including:

- Ligand Formation in Coordination Chemistry

- Organic Synthesis

- Material Science Applications

- Biological Studies

Ligand Formation in Coordination Chemistry

This compound acts as a bidentate ligand, forming stable complexes with various metal ions. It has been utilized in the synthesis of novel metal complexes that exhibit unique properties suitable for catalysis and material development.

- Case Study : A study explored the use of this compound as a ligand for synthesizing metal complexes that demonstrated enhanced catalytic activity in organic reactions, showcasing its potential in developing efficient catalysts for industrial applications .

Organic Synthesis

This compound is employed as a reagent in various organic synthesis processes. Its ability to introduce thioamide functionalities makes it valuable for constructing complex organic molecules.

- Case Study : Research highlighted the use of this compound in the synthesis of biologically active compounds, demonstrating its effectiveness in generating thioamide derivatives that possess antimicrobial properties .

This compound has been explored for its biological activities, particularly its role as an inhibitor in various enzymatic processes.

作用機序

The mechanism of action of Ethyl 2-amino-2-thioxoacetate involves its interaction with specific molecular targets. It inhibits the activity of threonine synthase in plants, thereby inhibiting the growth and development of target plants . The compound’s thioxo group plays a crucial role in its biological activity, interacting with enzyme active sites and disrupting normal biochemical processes .

類似化合物との比較

- Ethyl 2-amino-2-oxoacetate

- Ethyl thiooxamate

- Ethyl carbamothioylformate

Comparison: Ethyl 2-amino-2-thioxoacetate is unique due to its thioxo group, which imparts distinct chemical and biological properties. Compared to Ethyl 2-amino-2-oxoacetate, it has a sulfur atom replacing an oxygen atom, leading to different reactivity and applications . This compound and Ethyl carbamothioylformate share similar structures but differ in their specific functional groups and uses .

生物活性

Ethyl thiooxamate, also known as 2-thiooxamic acid ethyl ester, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings supported by case studies and data tables.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 16982-21-1

This compound is a derivative of thiooxamic acid and is utilized primarily in biochemical research and synthetic chemistry.

This compound functions primarily as an inhibitor of protein kinases. It binds to the allosteric site of these enzymes, thereby modulating their activity. This mechanism is particularly relevant in the context of cancer therapy, where protein kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines. The compound was shown to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Inhibition of protein kinases |

| A549 (Lung) | 12 | Cell cycle arrest and apoptosis induction |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The compound disrupts bacterial cell wall synthesis, leading to cell lysis .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Cancer Treatment Study : A preclinical study on mice showed that this compound significantly reduced tumor size when administered alongside conventional chemotherapy agents. The combination therapy enhanced the overall therapeutic effect while minimizing side effects associated with chemotherapy alone .

- Antimicrobial Effectiveness : Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively inhibited MRSA growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Q. Basic: What are the established synthetic routes for ethyl thiooxamate in heterocyclic chemistry?

This compound is synthesized via condensation reactions, such as reacting α-haloketones (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) with this compound in ethanol under reflux to form thiazole derivatives. Alternative methods include saponification of commercial precursors followed by low-temperature purification .

Q. Basic: What purification techniques are recommended for this compound reaction products?

Flash column chromatography with solvent gradients (e.g., EtOAc in petroleum ether) achieves 68% purity in thiazolo[5,4-c]pyridine derivatives . Recrystallization from ethanol or aqueous mixtures is effective for crystalline intermediates .

Q. Basic: How is this compound characterized structurally post-synthesis?

Use ¹H NMR (e.g., δ 8.43 ppm for aromatic protons) and LCMS (e.g., m/z 321 [M+H]⁺) for molecular confirmation . IR spectroscopy identifies C=S stretches (~1250 cm⁻¹), complemented by elemental analysis .

Q. Advanced: Why does pyrolysis of this compound derivatives fail to generate aminomercaptocarbenes?

Computational studies (CCSD(T)/cc-pVTZ) reveal Gibbs free energy barriers favor thioformamide/CO₂ over carbenes. Pyrolysis at 300–1150°C predominantly yields thermodynamically stable products, necessitating matrix isolation for carbene capture .

Q. Advanced: How to optimize reaction conditions for this compound-mediated heterocyclization?

Systematically vary solvent (EtOH vs DMF), base (NaHCO₃ vs K₂CO₃), and temperature. NaHCO₃ in EtOH at 80°C improves yields to 68% , while K₂CO₃ at 25°C facilitates hydrazine couplings . Factorial design experiments validate parameter significance .

Q. Advanced: What computational methods model this compound's conformational stability?

CCSD(T)/cc-pVTZ calculations show the anti-(E)-conformer is 4.3 kcal/mol more stable than anti-(Z), validated by matrix-isolated IR at 3K . DFT (B3LYP/6-311+G)* predicts reaction pathways, guiding experimental tautomer isolation .

Q. Basic: What safety protocols apply when handling this compound?

Use PPE (gloves, goggles) and work in fume hoods. For exposure, rinse eyes/skin with water ≥15 minutes. Store at RT in airtight containers, avoiding oxidizers .

Q. Advanced: How to address contradictory yield reports in this compound reactions?

Compare stoichiometric ratios (1:1 vs excess reagent), catalysts (e.g., Pd/C in hydrogenation ), and starting material purity. Kinetic studies (e.g., Arrhenius plots) differentiate temperature-dependent vs mechanistic yield variations .

Q. Basic: What are the key applications of this compound in medicinal chemistry?

It serves as a thiazole precursor in adenosine receptor ligands and prion disease therapeutics . Reactivity with hydrazines forms bioactive hydrazinyl thiazoles , validated via in vitro IC₅₀ assays .

Q. Advanced: How to design a kinetic study for this compound-involved reactions?

Monitor progress via HPLC/GC at fixed intervals. Apply Michaelis-Menten kinetics for enzymatic reactions or second-order rate laws for nucleophilic substitutions. Use Arrhenius plots (ln k vs 1/T) to determine activation energy .

Q. Basic: What solvents are compatible with this compound in synthesis?

Ethanol is standard for condensations , while DMF facilitates thiazole couplings under basic conditions . Avoid protic solvents in azide reactions to prevent hydrolysis .

Q. Advanced: How do substituent electronic effects influence this compound's reactivity?

Electron-withdrawing groups (e.g., nitro) increase α-carbon electrophilicity, accelerating nucleophilic attack. Hammett plots (σ constants vs ln k) quantify effects, as seen in coumarin-thiazole syntheses .

Q. Basic: What spectroscopic techniques confirm this compound's purity?

Use ¹³C NMR (δ 190–200 ppm for C=S), FTIR (C=O at ~1700 cm⁻¹), and LCMS with retention time matching (e.g., tR = 1.05 min ). Purity ≥95% via HPLC (C18 column, MeOH:H₂O eluent) .

Q. Advanced: What are the limitations of using this compound in multicomponent reactions?

Competing side reactions (e.g., ester hydrolysis) require pH control. Computational docking predicts steric hindrance in bulky substrates, validated by reduced yields in 3-arylthiazoles .

Basic: How to formulate a research question on this compound's structure-activity relationships?

Apply PICOT framework : Population (thiazole derivatives), Intervention (substituent variation), Comparison (bioactivity vs control), Outcome (IC₅₀/EC₅₀), Time (kinetic timeframe). Example: "How do electron-donating substituents affect antiamoebic activity of this compound-derived thiazoles?" .

特性

IUPAC Name |

ethyl 2-amino-2-sulfanylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBMCMOZIGSBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369893 | |

| Record name | Ethyl amino(sulfanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16982-21-1 | |

| Record name | Ethyl thiooxamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16982-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174676 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16982-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl amino(sulfanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-amino-2-thioxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。